Hsd17B13-IN-35 is a compound that acts as a selective inhibitor of hydroxysteroid 17-beta dehydrogenase type 13, an enzyme implicated in various metabolic processes, particularly in lipid metabolism and liver diseases. The development of Hsd17B13-IN-35 is part of ongoing research aimed at understanding and treating conditions such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
The compound was synthesized as part of a broader effort to discover potent inhibitors of the Hsd17B13 enzyme. The synthesis and characterization of Hsd17B13-IN-35 were detailed in studies that explored structure-activity relationships and the optimization of related compounds for enhanced potency and selectivity against the enzyme .
Hsd17B13-IN-35 is classified as a small molecule inhibitor within the category of hydroxysteroid dehydrogenase inhibitors. This classification is based on its mechanism of action, which involves the inhibition of the enzymatic activity of hydroxysteroid 17-beta dehydrogenase type 13, affecting steroid hormone metabolism.
The synthesis of Hsd17B13-IN-35 typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route may include alkylation, coupling reactions, and purification steps to yield the final product.
Hsd17B13-IN-35 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity and selectivity for hydroxysteroid 17-beta dehydrogenase type 13.
Hsd17B13-IN-35 undergoes various chemical reactions that can be exploited in medicinal chemistry:
Hsd17B13-IN-35 inhibits hydroxysteroid 17-beta dehydrogenase type 13 by binding competitively or non-competitively at its active site, preventing substrate access.
Research indicates that this inhibition alters lipid metabolism pathways, potentially reducing lipid accumulation in hepatocytes, which is critical in treating liver-related diseases .
Relevant data from studies indicate that Hsd17B13-IN-35 maintains favorable properties for drug development, including low toxicity profiles and high selectivity against off-target effects .
Hsd17B13-IN-35 is primarily utilized in research focused on:
CAS No.: 119365-69-4
CAS No.: 513-62-2
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 485-13-2